4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide
Overview
Description
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative . Finally, the carboxamide group is formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone, while substitution of the chlorine atom could yield various substituted benzimidazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, which in turn can affect various biological pathways . For example, benzimidazole derivatives have been shown to inhibit certain enzymes involved in DNA replication, which can lead to cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: This compound also features a benzimidazole core and has shown antitumor activity.
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: This compound is a metabolite of the drug Domperidone and has anti-nauseant properties.
Uniqueness
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is unique due to its combination of a benzimidazole core, a piperidine ring, and a carboxamide group. This unique structure may confer specific properties, such as improved binding affinity to certain biological targets or enhanced stability under physiological conditions .
Properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-27-16-5-3-15(4-6-16)22-20(26)25-10-8-13(9-11-25)19-23-17-7-2-14(21)12-18(17)24-19/h2-7,12-13H,8-11H2,1H3,(H,22,26)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETMRCAIUYKFLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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